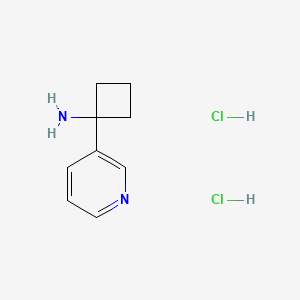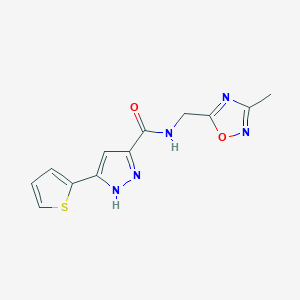![molecular formula C16H19NO4 B2831531 (E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034997-42-5](/img/structure/B2831531.png)
(E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[25]octane-1-carboxylate is a complex organic compound featuring a spirocyclic structure with a furan ring and an acrylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a furan-containing reagent.
Acryloylation: The acrylate ester group can be introduced through an acryloylation reaction, typically using acryloyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylate ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives of the acrylate ester.
Substitution: Substituted ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological targets. Its structural features may allow it to interact with enzymes or receptors in unique ways.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its spirocyclic structure could confer unique pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The furan ring and spirocyclic structure could play a key role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams, share the spirocyclic core but differ in their functional groups and overall structure.
Furan-Containing Compounds: Compounds like furan-2-carboxylic acid and 2,5-dimethylfuran contain the furan ring but lack the spirocyclic structure.
Uniqueness
(E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate is unique due to its combination of a spirocyclic core, a furan ring, and an acrylate ester. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Eigenschaften
IUPAC Name |
methyl 6-[(E)-3-(furan-2-yl)prop-2-enoyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-15(19)13-11-16(13)6-8-17(9-7-16)14(18)5-4-12-3-2-10-21-12/h2-5,10,13H,6-9,11H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTSUAFFLBEIIN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2831449.png)


![5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2831458.png)


![N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2831463.png)

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831465.png)
![1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)


![5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B2831471.png)
